molecular formula C14H17NO3 B12579200 8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one

8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one

Cat. No.: B12579200
M. Wt: 247.29 g/mol
InChI Key: UULUZKUVIPEOGF-UHFFFAOYSA-N
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Description

8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with a suitable diol in the presence of a catalyst can lead to the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the spirocyclic ring or other functional groups.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce new functional groups to the benzyl ring.

Scientific Research Applications

8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. For example, it may inhibit angiogenesis by blocking the activation of specific kinases .

Comparison with Similar Compounds

Similar Compounds

  • 7-azaspiro[3.5]nonane
  • 1-oxa-8-azaspiro[4.5]decane

Uniqueness

8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one is unique due to its specific combination of a benzyl group and a hydroxyl group within the spirocyclic structure. This combination provides distinct chemical and biological properties compared to other spirocyclic compounds .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

7-benzyl-8-hydroxy-1-oxa-7-azaspiro[4.4]nonan-6-one

InChI

InChI=1S/C14H17NO3/c16-12-9-14(7-4-8-18-14)13(17)15(12)10-11-5-2-1-3-6-11/h1-3,5-6,12,16H,4,7-10H2

InChI Key

UULUZKUVIPEOGF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(N(C2=O)CC3=CC=CC=C3)O)OC1

Origin of Product

United States

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